molecular formula C12H9BrN2O2 B1456520 (5-Bromopyrimidin-2-yl)methyl benzoate CAS No. 1025351-12-5

(5-Bromopyrimidin-2-yl)methyl benzoate

Cat. No. B1456520
M. Wt: 293.12 g/mol
InChI Key: WRVDNKDFOHEVOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-Bromopyrimidin-2-yl)methyl benzoate” is a chemical compound with the molecular formula C12H9BrN2O2 . It is a solid substance at room temperature . The compound is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “(5-Bromopyrimidin-2-yl)methyl benzoate” is represented by the InChI code: 1S/C12H9BrN2O3/c1-17-11(16)9-4-2-3-5-10(9)18-12-14-6-8(13)7-15-12/h2-7H,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(5-Bromopyrimidin-2-yl)methyl benzoate” is a solid at room temperature . It has a molecular weight of 309.12 . The compound is stored in a dry, sealed environment at room temperature .

Scientific Research Applications

Antiviral Activity

A study on the synthesis of 2,4-diamino-6-hydroxypyrimidines substituted at the 5-position, including modifications with bromine, highlighted their potential in antiviral applications. These compounds, including derivatives of 5-bromopyrimidines, demonstrated significant inhibition of retrovirus replication in cell culture, indicative of their potential utility in antiviral drug development Hocková et al., 2003.

Anticonvulsant Agents

Research into the synthesis of 5-phenyl-10-methyl-7H-pyrimido[4,5-f][1,2,4]triazolo[4,3-a][1,4]diazepine from bromopyrimidine derivatives has explored their evaluation as anticonvulsant agents. This work underscores the potential of bromopyrimidine-based compounds in the development of new therapeutic agents for epilepsy Phillips et al., 1999.

Synthesis of Indolizine Derivatives

Crystal Structure Analysis

The synthesis and crystal structure analysis of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2, 6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, a derivative of 5-bromopyrimidin-2-yl, highlighted its potential in drug design and molecular engineering, providing insights into the molecular geometry and interactions of such compounds Luo et al., 2019.

Coordination Chemistry

A study on the synthesis and structures of silver(I) complexes utilizing methyl-4-(5-halopyrimidin-2-ylcarbamoyl)benzoate ligands, including those derived from bromopyrimidines, has expanded our understanding of coordination chemistry and the roles of halogen atoms and anions in constructing diverse metal-organic frameworks Wu et al., 2011.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only in well-ventilated areas .

properties

IUPAC Name

(5-bromopyrimidin-2-yl)methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O2/c13-10-6-14-11(15-7-10)8-17-12(16)9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVDNKDFOHEVOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromopyrimidin-2-yl)methyl benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Bromopyrimidin-2-yl)methyl benzoate
Reactant of Route 2
Reactant of Route 2
(5-Bromopyrimidin-2-yl)methyl benzoate
Reactant of Route 3
Reactant of Route 3
(5-Bromopyrimidin-2-yl)methyl benzoate
Reactant of Route 4
Reactant of Route 4
(5-Bromopyrimidin-2-yl)methyl benzoate
Reactant of Route 5
Reactant of Route 5
(5-Bromopyrimidin-2-yl)methyl benzoate
Reactant of Route 6
Reactant of Route 6
(5-Bromopyrimidin-2-yl)methyl benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.